N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 377.404 g/mol. The compound is characterized by its intricate structure that combines multiple heterocyclic systems, making it a subject of interest in medicinal chemistry and drug design.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information on its properties, synthesis, and applications. BenchChem lists the compound with a purity of around 95%, indicating its suitability for research purposes.
This compound falls under the category of heterocyclic organic compounds, specifically those containing isoxazole and pyrrolopyridine moieties. These types of compounds are often explored for their biological activities, including anticancer and anti-inflammatory properties.
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves several steps:
The molecular structure of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can be represented using various structural formulas:
InChI=1S/C20H19N5O3/c1-2-24-9-5-14-6-10-25(20(27)18(14)24)11-8-22-19(26)16-12-17(28-23-16)15-4-3-7-21-13-15/h3-7,9-10,12-13H,2,8,11H2,1H3,(H,22,26)This representation highlights the connectivity of atoms within the molecule.
The compound's canonical SMILES notation is CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NOC(=C3)C4=CN=CC=C4, which provides a compact way to describe its structure in computational applications.
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions:
These reactions can be utilized to modify the compound's structure for enhanced biological activity or to explore its mechanism of action in different biological contexts.
The mechanism by which N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(pyridin-3-y)isoxazole -3-carboxamide exerts its effects is not fully elucidated but likely involves interactions with specific biological targets:
The physical properties of N-(2-(1-ethyl -7 -oxo -1H -pyrrolo [2 ,3 -c] pyridin -6 (7H) -yl) ethyl ) -5 -( pyridin -3 -yl ) isoxazole -3 -carboxamide include:
Chemical properties include:
Relevant data regarding these properties can be sourced from experimental studies focusing on similar compounds within its class.
N-(2-(1-Ethyl -7 -oxo -1H -pyrrolo [2 ,3 -c] pyridin -6 (7H) -yl ) ethyl ) -5 -( pyridin -3 -yl ) isoxazole -3 -carboxamide has several potential applications:
Research into this compound continues to expand its potential uses across various scientific disciplines.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1